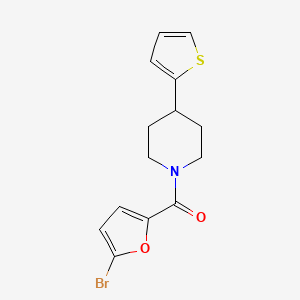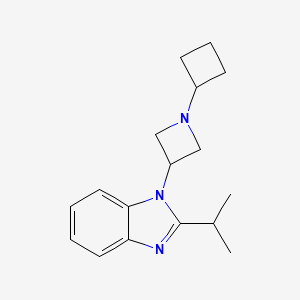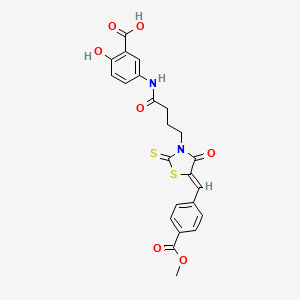
2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine, also known as Adrafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are known to promote wakefulness, alertness, and cognitive enhancement. Adrafinil is a prodrug that is metabolized in the liver to produce Modafinil, a well-known cognitive enhancer. Adrafinil is widely used in scientific research for its potential therapeutic benefits and its mechanism of action.
Applications De Recherche Scientifique
Quantitative Structure-Activity Relationship (QSAR) Studies
2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine and its derivatives have been extensively studied in QSAR assays, particularly focusing on their H1-antihistamine activity. The studies involved thin-layer chromatography (TLC) and regression analysis to understand the relationships between chromatographic and biological activity data. These analyses provided insights into the interaction of these compounds with biochromatographic models, suggesting their potential in predicting the pharmacological activity of new drug candidates, especially in the context of antihistamine activities (Brzezińska, Kośka, & Walczyński, 2003).
Enzyme Inhibition Studies
Studies have shown that derivatives of this compound can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors are crucial in researching diseases like Alzheimer's, as they can potentially prevent the breakdown of acetylcholine, a neurotransmitter important for learning and memory. The studies involved synthesis, structural characterization, and bioactivity assays, indicating that these compounds have significant inhibitory activity and negligible cytotoxicity, making them promising candidates for therapeutic intervention in Alzheimer's disease (Pejchal et al., 2016).
Antimicrobial and Antifungal Activity
Several derivatives of this compound have been synthesized and characterized for their potential antimicrobial and antifungal activities. These compounds have demonstrated significant biological activities in vitro, showing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against various strains. This highlights their potential in treating various infections and diseases (Zablotskaya et al., 2013).
Anticancer Activities
This compound derivatives have also been explored for their anticancer properties. Studies involving microwave-assisted synthesis and biological evaluation have shown that certain derivatives exhibit promising antitumor activities, particularly against breast cancer cells. These findings are significant for the development of new anticancer therapies (Mahmoud et al., 2021).
Propriétés
IUPAC Name |
2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDCUDTXYWPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2567241.png)

![3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2567246.png)


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2567250.png)

![N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2567252.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2567255.png)

![2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2567259.png)
